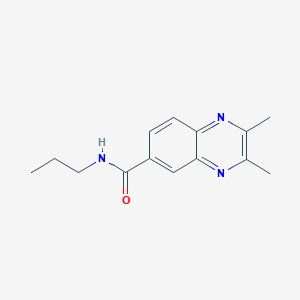![molecular formula C15H22N4O B7510872 2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)
2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone is a synthetic compound with potential applications in scientific research. This compound is a member of the class of compounds known as cyclopentenones, which have been found to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways. This compound may also modulate the expression of certain genes, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone has a range of biochemical and physiological effects. These include anti-inflammatory and anti-cancer properties, as well as effects on cellular proliferation and differentiation. This compound may also modulate the immune response, leading to changes in the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone in lab experiments is its high purity and yield. This makes it easy to obtain and work with, and ensures that the results of experiments are reliable. However, one limitation of this compound is its relatively narrow range of biological activities. This may limit its usefulness in certain research areas.
Direcciones Futuras
There are several future directions for research on 2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone. One area of interest is in the development of new therapies for inflammatory and cancer-related conditions. This compound may also be useful in the study of gene expression and cellular differentiation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then reacted with methylamine and triethylamine to form the desired product. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques.
Aplicaciones Científicas De Investigación
2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone has potential applications in a range of scientific research areas. One area of interest is in the study of the molecular mechanisms underlying various diseases. This compound has been found to have anti-inflammatory and anti-cancer properties, and may be useful in the development of new therapies for these conditions.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-18-11-16-17-15(18)13-7-4-8-19(10-13)14(20)9-12-5-2-3-6-12/h2,5,11-13H,3-4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZNHXVTUVPPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C(=O)CC3CCC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)




![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)




